7-Amino-3-methylindolin-2-one
Description
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-amino-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-6-3-2-4-7(10)8(6)11-9(5)12/h2-5H,10H2,1H3,(H,11,12) |
InChI Key |
WLYPUUJMRQYOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC=C2)N)NC1=O |
Origin of Product |
United States |
Preparation Methods
Method Description
A highly modular and efficient synthetic route involves the Eschenmoser coupling reaction between 3-bromooxindoles and thioacetamides or thiobenzamides. This method is particularly effective for synthesizing 3-(aminomethylidene)indolin-2-ones, which can be adapted to yield 7-amino derivatives by appropriate substitution on the oxindole ring.
- Starting Materials: 3-Bromooxindoles derived from isatins (via a three-step synthesis with overall yields 51–76%)
- Coupling Partners: Primary, secondary, or tertiary thioacetamides/thiobenzamides
- Solvent: Dry dimethylformamide (DMF)
- Conditions: Room temperature stirring for 5–12 hours, followed by triethylamine addition and workup
Advantages
- High isolated yields, mostly >70%, often exceeding 85%
- No need for inert atmosphere or extremely dry solvents (except for tertiary thioamides)
- Avoids toxic reagents such as triphosgene
- Broad substrate scope allowing diverse substitutions on the indolinone skeleton
Representative Procedure
| Step | Description | Conditions |
|---|---|---|
| 1 | Mix 3-bromooxindole and thiobenzamide in DMF | Stir at room temperature 5–12 h |
| 2 | Add triethylamine (2 equiv) | Stir additional 5 min |
| 3 | Dilute with water, extract with dichloromethane | Wash with water and brine |
| 4 | Dry organic phase, evaporate solvent | Purify by flash chromatography |
Yield and Purity
Yields for this method range from 70% to 97%, with products confirmed to have the (Z)-configuration by NMR spectroscopy, which is critical for biological activity.
Condensation and Reduction Strategies
Condensation with Aldehydes
Another approach involves the condensation of indolin-2-one derivatives with substituted benzaldehydes or cinnamaldehydes under reflux in acetic acid to form 3-(benzylidene) or 3-(allylidene) indolin-2-ones. Subsequent reduction or functional group transformations yield the amino-substituted products.
- Example: Condensation of 3-methylindolin-2-one with 4-aminobenzaldehyde derivatives followed by reduction of nitro groups to amino groups using iron powder and hydrochloric acid in methanol.
Alkylation and Functionalization
Post-condensation, the nitrogen atom of the indolinone can be alkylated using sodium hydride and alkyl halides in DMF at 0 °C, enabling further diversification of the molecule.
Microwave-Assisted Synthesis Using Catalysts
Method Overview
Microwave-assisted synthesis has been employed for the rapid and environmentally friendly preparation of 3-alkylidene-2-indolinone derivatives, which can be adapted for 7-amino substitution.
- Catalyst: Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)
- Solvent: Water
- Key Intermediates: α-Diazo-β-ketoanilides prepared from dicarbonyl compounds and tosyl azide (TsN3)
- Reaction Time: Reduced from overnight to approximately 30 minutes under microwave irradiation
Benefits
- High yields (34% to 91%)
- Rapid reaction times
- Use of water as a green solvent
- Avoids harsh reagents and conditions
Reaction Scheme Summary
| Step | Transformation | Conditions | Yield Range |
|---|---|---|---|
| 1 | Formation of dicarbonyl compound | Microwave-assisted, aniline + acetylacetone | Good to excellent |
| 2 | Conversion to α-diazo-β-ketoanilide | Reaction with TsN3 | Good to excellent |
| 3 | Cyclization to 3-alkylidene-2-indolinone | Cu(NO3)2 catalyst in water, microwave | 34–91% |
This method is adaptable for the synthesis of 7-amino derivatives by selecting appropriate substituted anilines and intermediates.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reaction Type | Yield Range (%) | Reaction Time | Special Conditions | Advantages |
|---|---|---|---|---|---|---|
| Eschenmoser Coupling | 3-Bromooxindoles + thioacetamides | Eschenmoser coupling | 70–97 | 5–12 h | Dry DMF, room temp, triethylamine | High yield, broad scope, no inert atmosphere |
| Condensation & Reduction | Indolin-2-one + substituted aldehydes | Aldol-type condensation | Variable (moderate) | Reflux 3 h + reduction | Acetic acid reflux, iron/HCl reduction | Versatile, allows functional group modification |
| Microwave-Assisted Catalysis | Dicarbonyl compounds + TsN3 | Diazo compound formation + cyclization | 34–91 | ~0.5 h microwave | Water solvent, Cu(NO3)2 catalyst | Fast, green solvent, high efficiency |
Research Results and Analysis
- The Eschenmoser coupling method demonstrates superior isolated yields and operational simplicity compared to classical methods that require protection/deprotection steps or toxic reagents.
- Condensation routes provide flexibility in introducing various substituents but often involve longer reaction times and additional reduction steps to install amino groups.
- Microwave-assisted catalytic methods represent a modern approach emphasizing green chemistry principles and rapid synthesis, with yields comparable to traditional methods.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-methylindolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Amino-3-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholine esterase, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s . The compound’s ability to bind to multiple receptors and enzymes contributes to its diverse biological activities .
Comparison with Similar Compounds
5-Aminoindolin-2-one hydrochloride (CAS 120266-80-0)
- Key Differences: The amino group is at position 5 instead of 6.
- Physicochemical Properties: As a hydrochloride salt, it exhibits higher solubility in polar solvents compared to the free base form of 7-Amino-3-methylindolin-2-one. Its similarity score of 0.98 to indolin-2-one derivatives suggests structural and functional overlap .
7-Amino-3,3-dimethylindolin-2-one (CAS 2385330-76-5)
- Key Differences: Features a dimethyl substitution at position 3 instead of a single methyl group.
- Molecular Weight: 176.22 g/mol (vs. 162.19 g/mol for the mono-methyl derivative), reflecting the added methyl group .
Isoindolin-1-one Derivatives
7-Amino-4-bromoisoindolin-1-one
- Core Structure : Isoindolin-1-one (a benzene fused to a five-membered lactam ring) vs. indolin-2-one (a six-membered lactam).
- Substituents: Bromine at position 4 introduces electronegativity, affecting reactivity and binding affinity. Synthesized via bromination (78% yield), contrasting with methylation methods for 7-Amino-3-methylindolin-2-one .
7-Amino-4-chloroisoindolin-1-one
- Substituents: Chlorine at position 4 enhances lipophilicity (higher LogP) compared to the amino-methyl derivative. Synthesized in 81% yield, indicating efficient halogenation pathways .
Indole-based Analogues
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)
- indolin-2-one.
- Functional Groups: A carboxylic acid at position 2 and chlorine at position 7 create distinct electronic and solubility profiles. The absence of a lactam ring reduces hydrogen-bonding capacity compared to 7-Amino-3-methylindolin-2-one .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituents | Core Structure |
|---|---|---|---|---|---|
| 7-Amino-3-methylindolin-2-one | - | C₉H₁₀N₂O | 162.19 | 7-NH₂, 3-CH₃ | Indolin-2-one |
| 5-Aminoindolin-2-one hydrochloride | 120266-80-0 | C₈H₈N₂O·HCl | 184.63 | 5-NH₂ | Indolin-2-one |
| 7-Amino-3,3-dimethylindolin-2-one | 2385330-76-5 | C₁₀H₁₂N₂O | 176.22 | 7-NH₂, 3,3-(CH₃)₂ | Indolin-2-one |
| 7-Amino-4-bromoisoindolin-1-one | - | C₈H₇BrN₂O | 239.06 | 7-NH₂, 4-Br | Isoindolin-1-one |
| 7-Chloro-3-methylindole-2-carboxylic acid | 16381-48-9 | C₁₀H₈ClNO₂ | 223.63 | 7-Cl, 3-CH₃, 2-COOH | Indole |
Research Findings and Implications
- Kinase Inhibition: Isoindolin-1-one derivatives (e.g., 7-Amino-4-bromo/chloro analogues) demonstrate inhibitory activity against cdc2-like kinases, suggesting the amino group’s role in target binding. 5-amino) require further validation .
- Solubility and Reactivity: The hydrochloride salt of 5-Aminoindolin-2-one enhances solubility, a trait exploitable in prodrug design. In contrast, 7-Amino-3,3-dimethylindolin-2-one’s lipophilicity may improve blood-brain barrier penetration .
- Steric Effects: Dimethyl substitution at position 3 (7-Amino-3,3-dimethylindolin-2-one) could reduce off-target interactions in therapeutic applications, though synthetic challenges (lower yields in methylation reactions) may limit scalability .
Q & A
Basic: What are the recommended synthetic pathways for 7-Amino-3-methylindolin-2-one, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of 7-Amino-3-methylindolin-2-one typically involves condensation reactions of substituted indole precursors. For example, analogous indolin-2-one derivatives are synthesized via refluxing indolin-2-one with aldehydes in acetic acid, followed by alkylation or reduction steps . To optimize efficiency:
- Use catalysts like Lewis acids (e.g., AlCl₃) for electrophilic substitutions.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates.
- Adjust solvent polarity (e.g., DMF for alkylation) to enhance yield .
Basic: How should researchers characterize 7-Amino-3-methylindolin-2-one to confirm structural integrity?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions (e.g., methyl and amino groups) and aromatic ring geometry .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) and fragmentation patterns .
- X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained. SHELXL is ideal for small-molecule resolution, while SHELXD aids in phase determination .
Advanced: How can researchers resolve contradictions in biological activity data for 7-Amino-3-methylindolin-2-one derivatives?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Replicate Studies : Perform triplicate assays with positive/negative controls (e.g., 3-Amino-5-methylindolin-2-one as a reference) to assess reproducibility .
- Dose-Response Analysis : Calculate IC or EC values using nonlinear regression models to standardize activity comparisons .
- Structural Validation : Re-characterize compounds after biological testing to rule out degradation .
Advanced: What computational and experimental methods are suitable for studying the interaction of 7-Amino-3-methylindolin-2-one with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., , ) for target engagement .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Advanced: How can crystallographic data for 7-Amino-3-methylindolin-2-one derivatives be refined to address twinning or poor resolution?
Methodological Answer:
- Data Collection : Use high-intensity X-ray sources (e.g., synchrotron) to improve signal-to-noise ratios.
- SHELX Suite : Apply SHELXL for anisotropic refinement and SHELXD for twin-law identification in cases of twinning. For low-resolution data, increase restraints on bond lengths/angles .
- Validation Tools : Check data quality with R values and electron density maps (e.g., Coot for model rebuilding) .
Basic: What are the stability and storage recommendations for 7-Amino-3-methylindolin-2-one?
Methodological Answer:
- Storage Conditions : Store at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Use desiccants to avoid moisture absorption .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with HPLC purity checks at intervals (0, 1, 3 months) .
Advanced: How does the substitution pattern of 7-Amino-3-methylindolin-2-one influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The 3-methyl group may hinder Buchwald-Hartwig amination at the 7-amino position; use bulky ligands (e.g., XPhos) to mitigate .
- Electronic Effects : Electron-donating amino groups activate the indole ring for electrophilic substitutions (e.g., bromination at C5) .
- Catalytic Systems : Screen Pd/Cu catalysts for Suzuki-Miyaura couplings; optimize solvent (toluene vs. DMSO) and base (KCO vs. CsCO) .
Basic: What statistical approaches are recommended for analyzing dose-dependent biological responses of 7-Amino-3-methylindolin-2-one?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R packages (drc) .
- ANOVA with Tukey’s Test : Compare multiple dose groups to control for type I errors .
- Power Analysis : Predefine sample sizes (n ≥ 6) to ensure statistical significance (α = 0.05, power = 0.8) .
Advanced: How can researchers design SAR studies for 7-Amino-3-methylindolin-2-one analogs to optimize pharmacological properties?
Methodological Answer:
- Scaffold Modification : Introduce substituents at C3 (e.g., trifluoromethyl for lipophilicity) or N1 (e.g., benzyl for steric bulk) .
- In Silico QSAR : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- ADMET Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (hERG inhibition) .
Advanced: What strategies mitigate synthetic challenges in scaling up 7-Amino-3-methylindolin-2-one production?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
